2-Ethenyl-4-methyl-4-nonyl-1,3-oxazol-5(4H)-one
Description
Properties
CAS No. |
81095-01-4 |
|---|---|
Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
2-ethenyl-4-methyl-4-nonyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H25NO2/c1-4-6-7-8-9-10-11-12-15(3)14(17)18-13(5-2)16-15/h5H,2,4,6-12H2,1,3H3 |
InChI Key |
SQZSACNFCGPRRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(C(=O)OC(=N1)C=C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The substituents on the oxazolone ring significantly influence physical and chemical properties:
- Ethenyl Group : The ethenyl substituent at position 2 may enhance conjugation, altering electronic properties compared to phenyl or methyl groups. This could reduce C=O stretching frequencies (similar to benzylidene derivatives in ).
- Nonyl Chain: The long alkyl chain at position 4 likely increases hydrophobicity, affecting solubility and crystal packing. Comparable bulky substituents in thiophene-derived oxazolones form intermolecular C–H⋯O bonds .
Spectral and Crystallographic Data
- IR Spectroscopy : Benzylidene oxazolones exhibit C=O stretching at ~1750 cm⁻¹, with shifts due to substituent electronic effects . The ethenyl group may cause similar vibrational perturbations.
- Crystal Packing: Thiophene-substituted oxazolones form hydrogen-bonded chains (C–H⋯O) and π-stacking interactions . The nonyl chain in the target compound could induce layered or micellar packing motifs.
Preparation Methods
Cyclization of N-substituted amino acid derivatives
A common approach involves starting from an amino acid derivative bearing the appropriate side chains:
Step 1: Synthesis of N-substituted amino acid precursor
The amino acid is functionalized with the nonyl and methyl groups at the α-carbon, and the ethenyl group is introduced via vinylation reactions or by using vinyl-substituted acyl chlorides.Step 2: Activation of the carboxyl group
The carboxyl group is activated using reagents such as oxalyl chloride, thionyl chloride, or carbodiimides to form an acyl chloride or anhydride intermediate.Step 3: Intramolecular cyclization
Under mild heating or in the presence of a base, the amino group attacks the activated carboxyl to form the oxazolone ring, yielding this compound.
Use of vinyl-substituted acyl chlorides
Vinyl-substituted acyl chlorides can be reacted with amino acid esters or amides to introduce the ethenyl group at the 2-position:
- The amino acid ester bearing the 4-methyl-4-nonyl substitution is reacted with vinyl acyl chloride under controlled conditions.
- The reaction proceeds via nucleophilic acyl substitution followed by cyclization to form the oxazolone ring.
Catalytic methods and reaction conditions
- Catalysts: Acid catalysts (e.g., p-toluenesulfonic acid) or base catalysts (e.g., triethylamine) can be used to promote cyclization.
- Solvents: Common solvents include dichloromethane, tetrahydrofuran, or toluene.
- Temperature: Mild heating (40–80 °C) is often sufficient to drive the cyclization.
- Purification: The product is typically purified by recrystallization or chromatography.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Purpose/Outcome | Yield Range (%) | Notes |
|---|---|---|---|---|
| Amino acid derivative synthesis | Alkylation agents for methyl and nonyl groups | Introduce C-4 substituents | 70–85 | Requires regioselective alkylation |
| Vinylation | Vinyl acyl chloride or vinylation reagents | Introduce ethenyl group at C-2 | 60–75 | Controlled to avoid polymerization |
| Activation of carboxyl | Oxalyl chloride, thionyl chloride, or carbodiimides | Form acyl chloride intermediate | 80–90 | Anhydrous conditions preferred |
| Cyclization | Acid/base catalyst, mild heating | Ring closure to form oxazolone | 65–85 | Reaction monitored by TLC or NMR |
| Purification | Recrystallization or chromatography | Isolate pure compound | 70–90 | Solvent choice affects purity |
Research Findings and Optimization
- Regioselectivity: The introduction of bulky nonyl and methyl groups at C-4 requires careful control to avoid side reactions or polymerization during vinylation and cyclization steps.
- Reaction conditions: Mild conditions favor higher yields and reduce by-products. Use of carbodiimide coupling agents (e.g., DCC) can improve cyclization efficiency.
- Catalyst effects: Acid catalysts promote cyclization but may cause side reactions; base catalysts provide milder conditions but may require longer reaction times.
- Purification: Chromatographic methods such as flash chromatography on silica gel are effective for isolating the target oxazolone with high purity.
The preparation of This compound primarily involves the synthesis of appropriately substituted amino acid derivatives followed by activation and intramolecular cyclization to form the oxazolone ring. Key steps include the introduction of the ethenyl group via vinylation and the formation of the heterocyclic ring under mild catalytic conditions. Optimization of reaction parameters such as reagent choice, temperature, and catalyst type is critical to achieving high yield and purity.
This synthesis approach is supported by established methodologies for oxazolone preparation and adapted to accommodate the specific substituents of this compound, ensuring a robust and scalable process suitable for research and industrial applications.
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